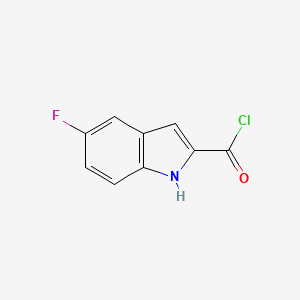

5-Fluoro-1H-indole-2-carbonyl chloride

Overview

Description

5-Fluoro-1H-indole-2-carbonyl chloride is a derivative of indole . Indole derivatives are known for their biological potential and are found in many synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

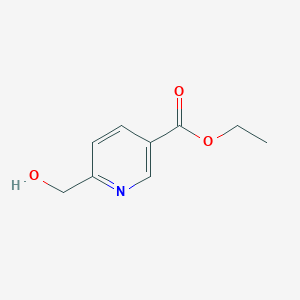

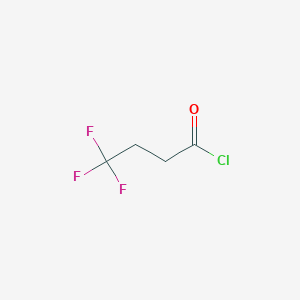

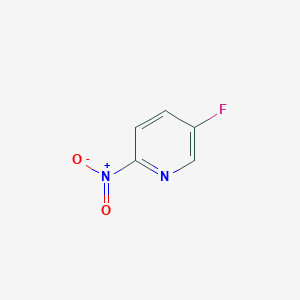

The synthesis of indole derivatives has been a topic of interest among researchers . A new approach for the synthesis of related compounds was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . The molecular weight of 5-Fluoro-1H-indole is 135.1383 .Chemical Reactions Analysis

Indole derivatives have been reported to undergo electrophilic substitution readily due to excessive electron delocalization . The redox behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The exact physical and chemical properties of this compound are not specified in the available resources.Mechanism of Action

Target of Action

5-Fluoro-1H-indole-2-carbonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

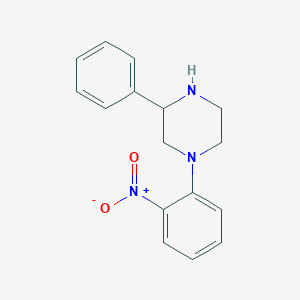

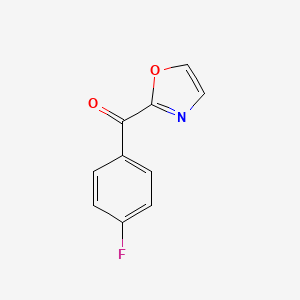

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which include this compound, have been investigated for antiviral activity against a broad range of RNA and DNA viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological pathways it affects. For example, certain derivatives of this compound have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Advantages and Limitations for Lab Experiments

5-Fluoro-1H-indole-2-carbonyl chloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly versatile synthetic intermediate, allowing for the synthesis of a wide range of compounds. Additionally, it is relatively easy to synthesize and is relatively stable. However, it is important to note that this compound is potentially toxic, and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 5-fluoro-1H-indole-2-carbonyl chloride. One potential area of research is the further exploration of its biochemical and physiological effects. Additionally, further research could be done on the mechanism of action and the potential toxicity of this compound. Additionally, research could be done on the potential applications of this compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done on the potential use of this compound as a synthetic intermediate in other chemical syntheses.

Scientific Research Applications

5-Fluoro-1H-indole-2-carbonyl chloride is a useful synthetic intermediate for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been used in the synthesis of a range of compounds, including 5-fluoroindole-3-carboxylic acid and 5-fluoroindole-3-carboxamide. It has also been used in the synthesis of a range of indole derivatives, including indole-2-carboxylic acid and indole-2-carboxamide.

Safety and Hazards

The safety data sheet for a related compound, 5-Fluoroindole, indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

5-fluoro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGAJBWICWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569457 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79112-09-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

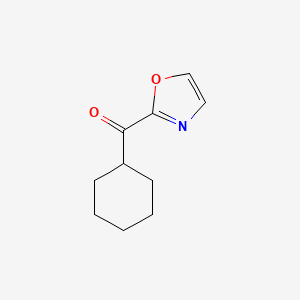

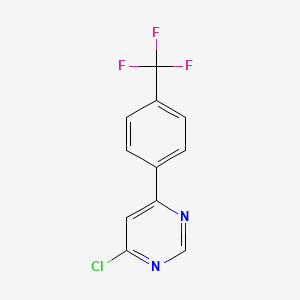

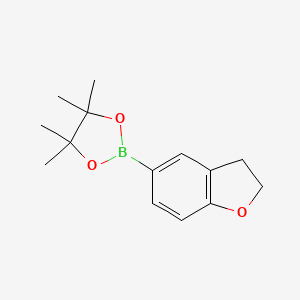

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)